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Compound of Interest

Compound Name: ER ligand-6

Cat. No.: B15620076

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of ER
ligand-6, a key component in the development of novel estrogen receptor (ER) targeted
therapies. This document details the chemical identity of ER ligand-6, outlines the
methodologies for its synthesis and characterization, and presents its role in the broader
context of estrogen receptor signaling and degradation.

Introduction to ER Ligand-6

ER ligand-6 is the target-binding component of PROTAC ER Degrader-14.[1][2] PROTACs
(Proteolysis Targeting Chimeras) are innovative bifunctional molecules designed to eliminate
specific proteins from cells by hijacking the ubiquitin-proteasome system. In this context, ER
ligand-6 selectively binds to the estrogen receptor, enabling the PROTAC to bring an E3
ubiquitin ligase into proximity with the ER, leading to its degradation. The chemical structure of
ER ligand-6 is based on a chroman derivative scaffold, a class of compounds known for their
interaction with the estrogen receptor.[3][4][5]

Chemical Information for ER Ligand-6:
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Parameter Value

CAS Number 2504914-79-6

Molecular Formula C29H32FNO4

Molecular Weight 477.57 g/mol

Primary Source Patent US10800770B1[3]

Structural Elucidation and Characterization

The elucidation of the structure and function of ER ligand-6 involves a multi-step process
encompassing chemical synthesis, binding affinity determination, and structural biology
techniques.

Chemical Synthesis

The synthesis of ER ligand-6, a chroman derivative, is detailed in patent US10800770B1.[3]
The general synthetic approach for such compounds involves a multi-step organic synthesis
pathway. While the precise, step-by-step protocol for ER ligand-6 is proprietary, the synthesis
of structurally related chroman derivatives typically involves key reactions such as nucleophilic
substitution, cyclization, and functional group manipulations to build the core heterocyclic
structure and introduce the necessary substituents for ER binding.

Estrogen Receptor Binding Affinity

Determining the binding affinity of ER ligand-6 to the estrogen receptor is crucial for its
validation as a targeted ligand. This is typically achieved through competitive binding assays.

Table of Representative ER Binding Affinities for Chroman Derivatives:

While specific binding data for ER ligand-6 is not publicly available in peer-reviewed literature,
the following table presents data for other estrogen receptor ligands to provide context for the
expected affinity range.
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ERa Binding ERp Binding
Compound o o Reference

Affinity (1IC50, nM) Affinity (1IC50, nM)
Estradiol 0.13 0.15 FNAS (2000)
Genistein 4.8 30 Endocrinology (1998)

. I Bioorg Med Chem Lett
Dihydrobenzodithiin 1 >10000 >10000

(2004)[6]
. . Bioorg Med Chem Lett
Dihydrobenzodithiin 2 1500 >10000
(2004)[6]
. . Bioorg Med Chem Lett
Dihydrobenzodithiin 3 120 1800

(2004)[6]

Experimental Protocols

The following are detailed protocols for key experiments involved in the characterization of an

estrogen receptor ligand like ER ligand-6.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen
for binding to the estrogen receptor.

Materials:

Rat uterine cytosol (source of estrogen receptors)

[*H]-Estradiol (radioligand)

Unlabeled estradiol (for standard curve)

Test compound (ER ligand-6)

Assay buffer (e.g., Tris-HCI with additives)

Scintillation cocktail and scintillation counter
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Procedure:

Prepare rat uterine cytosol containing estrogen receptors.

e In assay tubes, add a fixed concentration of [3H]-Estradiol.

» For the standard curve, add increasing concentrations of unlabeled estradiol.

o For the test compound, add increasing concentrations of ER ligand-6.

¢ Add the uterine cytosol preparation to each tube to initiate the binding reaction.
 Incubate the mixture to allow binding to reach equilibrium.

o Separate the bound from unbound radioligand (e.g., using dextran-coated charcoal).
» Measure the radioactivity of the bound fraction using a scintillation counter.

» Plot the percentage of bound [3H]-Estradiol against the logarithm of the competitor
concentration to determine the IC50 value (the concentration of the test compound that
inhibits 50% of the radioligand binding).

X-ray Crystallography of ER Ligand-Binding Domain
Complex

This technique provides a high-resolution 3D structure of the ligand bound to the receptor,
revealing the precise molecular interactions.

Procedure:

o Protein Expression and Purification: Express and purify the ligand-binding domain (LBD) of
the estrogen receptor (ERa or ER).

o Complex Formation: Incubate the purified ER LBD with a molar excess of ER ligand-6 to
form the protein-ligand complex.

o Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant
concentration, temperature) to obtain well-ordered crystals of the ER LBD-ligand complex.
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» Data Collection: Expose the crystals to a high-intensity X-ray beam (often from a synchrotron
source) and collect the diffraction data.

o Structure Determination and Refinement: Process the diffraction data to determine the
electron density map. Build an atomic model of the protein-ligand complex into the electron
density map and refine the model to obtain the final high-resolution structure.[7]

Signaling Pathways and Experimental Workflows

Visual representations of the biological context and experimental procedures are essential for a
comprehensive understanding.
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Caption: Classical Estrogen Receptor Signaling Pathway.
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Caption: Mechanism of Action of a PROTAC Utilizing ER Ligand-6.
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Caption: Experimental Workflow for ER Ligand Structure Elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Elucidating the Structure of ER Ligand-6: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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